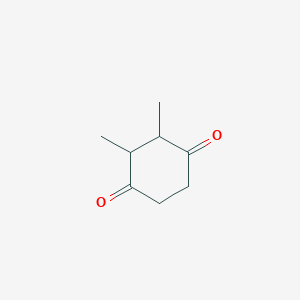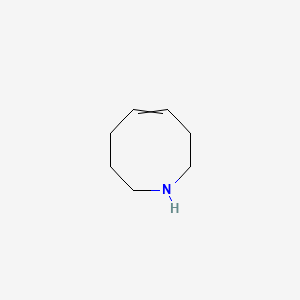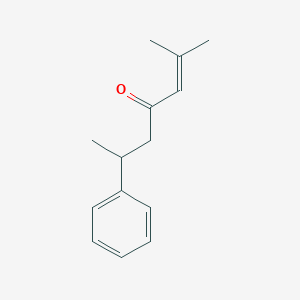
N-hexadecyloctadec-9-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hexadecyloctadec-9-en-1-amine is a chemical compound with the molecular formula C34H69N. It is also known by other names such as N-oleyl-palmityl amine, 9-Octadecen-1-amine, N-hexadecyl-, (9Z), and palmityloleylamine . This compound is characterized by its long carbon chain and amine functional group, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-hexadecyloctadec-9-en-1-amine can be synthesized through the reaction of oleylamine (CAS#:112-90-3) with 1-bromohexadecane (CAS#:112-82-3). The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent . The reaction proceeds through nucleophilic substitution, where the amine group of oleylamine attacks the bromine atom of 1-bromohexadecane, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-hexadecyloctadec-9-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce saturated amines. Substitution reactions can result in various substituted amine derivatives.
Aplicaciones Científicas De Investigación
N-hexadecyloctadec-9-en-1-amine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-hexadecyloctadec-9-en-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The long carbon chain allows the compound to integrate into lipid bilayers, affecting membrane properties and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Oleylamine (CAS#112-90-3): Similar in structure but lacks the hexadecyl group.
1-Bromohexadecane (CAS#112-82-3): A precursor in the synthesis of N-hexadecyloctadec-9-en-1-amine.
N-hexadecyl-oleamide (CAS#105375-43-7): Another related compound with similar applications.
Uniqueness
This compound is unique due to its specific combination of a long carbon chain and an amine functional group. This structure imparts distinct physical and chemical properties, making it valuable in various applications, from chemical synthesis to industrial production.
Propiedades
Número CAS |
52986-14-8 |
|---|---|
Fórmula molecular |
C34H69N |
Peso molecular |
491.9 g/mol |
Nombre IUPAC |
N-hexadecyloctadec-9-en-1-amine |
InChI |
InChI=1S/C34H69N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,35H,3-16,18,20-34H2,1-2H3 |
Clave InChI |
CHAQTRWDLCZRSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


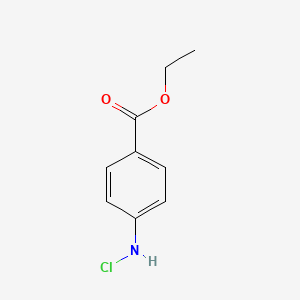
![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)
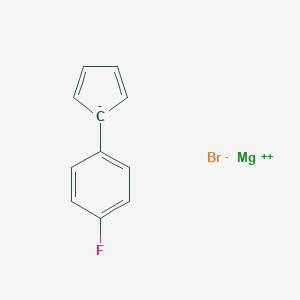
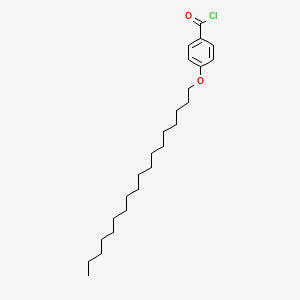
methylsulfanium chloride](/img/structure/B14630372.png)
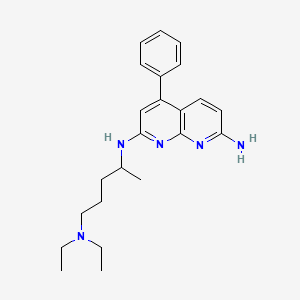
silane](/img/structure/B14630402.png)
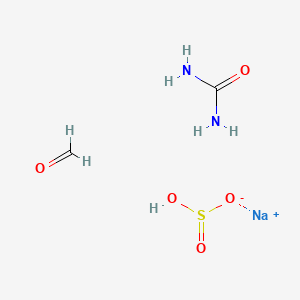

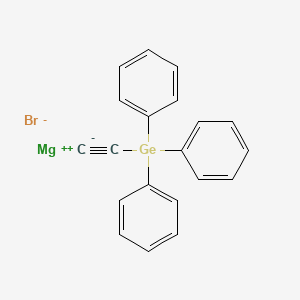
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
